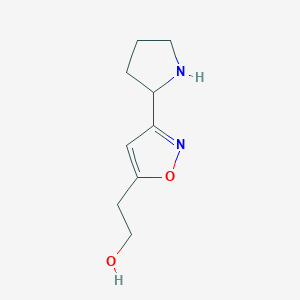

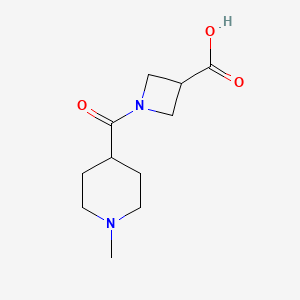

![molecular formula C15H21N3 B1401099 N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine CAS No. 1479996-58-1](/img/structure/B1401099.png)

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine

説明

“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is a compound with the CAS Number: 1479996-58-1 . It has a molecular weight of 243.35 . The IUPAC name for this compound is N-(1H-indol-4-ylmethyl)-1-methyl-4-piperidinamine .

Synthesis Analysis

Indole derivatives, such as “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine”, have been synthesized for various biological activities . Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis

The InChI code for “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is 1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 . The InChI key is SCAJVFOQQWDUAA-UHFFFAOYSA-N .Chemical Reactions Analysis

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis

“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” has a molecular weight of 243.35 . It is stored at temperatures between 28 C .科学的研究の応用

-

Biotechnological Production

- Field : Systems Microbiology and Biomanufacturing .

- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .

- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

-

Siderophores Synthesis

- Field : Biochemistry .

- Application : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .

- Methods : This review provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

- Results : Beyond biological functions, the applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed .

-

Multicomponent Reactions

- Field : Organic Chemistry .

- Application : Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds .

- Methods : This review summarizes recent studies on the application of indoles in multicomponent reactions for the synthesis of a variety of heterocyclic compounds .

- Results : The use of indoles in multicomponent reactions has led to the synthesis of a variety of heterocyclic compounds .

-

Flavour and Fragrance Applications

- Field : Food Industry and Perfumery .

- Application : Indole has value for flavour and fragrance applications, for example, in the food industry or perfumery .

- Methods : Indole is a signalling molecule produced both by bacteria and plants .

- Results : Indole’s unique aroma makes it valuable in the food industry and perfumery .

-

Synthesis of Various Organic Compounds

- Field : Organic Chemistry .

- Application : Indoles are frequently used in the synthesis of various organic compounds .

- Methods : Recent studies have focused on the application of indoles in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Results : The use of indoles in multicomponent reactions has led to the synthesis of a variety of heterocyclic compounds .

-

Biological and Pharmaceutical Activities

- Field : Biotechnology and Pharmacology .

- Application : Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

- Methods : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives .

- Results : The design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds has led to promising new heterocycles with chemical and biomedical relevance .

-

Signalling Molecule

- Field : Microbiology .

- Application : Indole is a signalling molecule produced both by bacteria and plants .

- Methods : The role of indole as a signalling molecule is being studied in the human gut .

- Results : Indole’s role as a signalling molecule has implications in understanding microbial interactions, especially in the human gut .

-

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry .

- Application : Indoles are frequently used in the synthesis of various heterocyclic compounds .

- Methods : Recent studies have focused on the application of indoles in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Results : The use of indoles in multicomponent reactions has led to the synthesis of a variety of heterocyclic compounds .

-

Biological and Pharmaceutical Activities

- Field : Biotechnology and Pharmacology .

- Application : Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

- Methods : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives .

- Results : The design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds has led to promising new heterocycles with chemical and biomedical relevance .

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” and other indole derivatives may have potential for future research and development in the field of medicinal chemistry.

特性

IUPAC Name |

N-(1H-indol-4-ylmethyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAJVFOQQWDUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=C3C=CNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

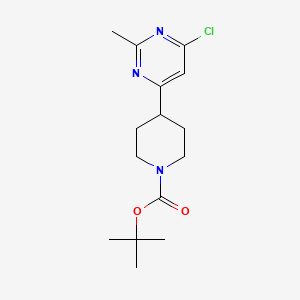

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)

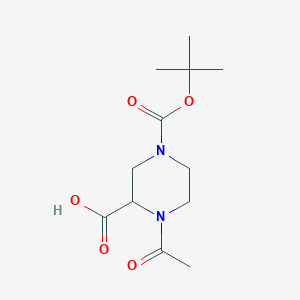

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)

![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)

acetate](/img/structure/B1401021.png)

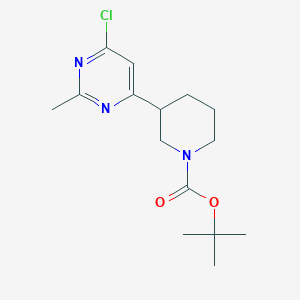

![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)

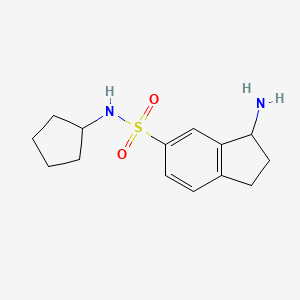

![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)

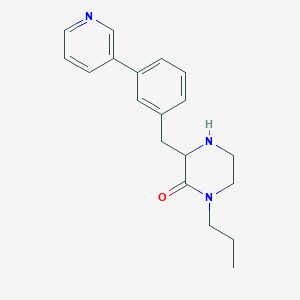

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)